Triisopropylantimony

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

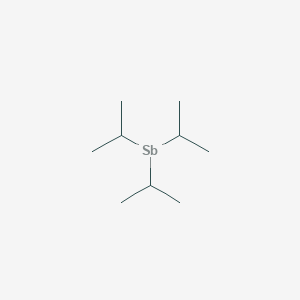

Triisopropylantimony (TIPSb), with the chemical formula C₉H₂₁Sb and molecular weight 251.027 g/mol, is a liquid organoantimony compound characterized by a boiling point of 38–43°C and density of 1.2 g/cm³ . It is utilized in diverse applications, including:

- Semiconductor manufacturing: As a precursor for low-temperature organometallic vapor-phase epitaxy (OMVPE) growth of indium antimonide (InSb) thin films .

- Material science: Potential applications in superconductivity, with theoretical predictions suggesting its role in room-temperature organic superconductors .

- Industrial uses: Flame-retardant materials, lead alloy strengthening, and dopants for semiconductors .

TIPSb’s safety profile, as per available data, lacks explicit hazard statements, though standard precautions for organometallic compounds (e.g., air-sensitive handling under argon/vacuum) apply .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylantimony can be synthesized through the reaction of antimony trichloride (SbCl₃) with isopropylmagnesium chloride (C₃H₇MgCl) in an ether solvent. The reaction typically proceeds as follows:

SbCl3+3C3H7MgCl→(C3H7)3Sb+3MgCl2

The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Triisopropylantimony undergoes various chemical reactions, including:

Pyrolysis: Decomposition at elevated temperatures to form isopropyl radicals and antimony-containing products.

Oxidation: Reaction with oxygen to form antimony oxides and isopropyl radicals.

Substitution: Replacement of isopropyl groups with other ligands.

Common Reagents and Conditions:

Pyrolysis: Conducted in an inert atmosphere (e.g., helium or nitrogen) at temperatures ranging from 250°C to 350°C.

Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.

Substitution: Involves the use of reagents such as halogens or other organometallic compounds.

Major Products:

Pyrolysis: Produces isopropyl radicals, propene (C₃H₆), propane (C₃H₈), and 2,3-dimethylbutane (C₆H₁₄).

Oxidation: Forms antimony oxides and isopropyl radicals.

Substitution: Results in the formation of new organometallic compounds with different ligands.

Scientific Research Applications

Triisopropylantimony has several applications in scientific research, including:

Materials Science: Used as a precursor in the growth of III-V semiconductors such as indium antimonide (InSb) and gallium antimonide (GaSb) through organometallic vapor phase epitaxy (OMVPE).

Chemistry: Employed in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.

Industry: Utilized in the production of high-purity antimony-containing materials for electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of triisopropylantimony in its applications involves the decomposition of the compound to release isopropyl radicals and antimony atoms. These species then participate in the formation of semiconductor materials or other desired products. The molecular targets and pathways involved include:

Bond Cleavage: The initial step involves the cleavage of the Sb-C bonds to generate isopropyl radicals.

Radical Reactions: The isopropyl radicals can undergo recombination, disproportionation, or further reaction with other species to form the final products.

Comparison with Similar Compounds

Triisopropylantimony vs. Trimethylantimony (TMSb)

The most direct comparison is with trimethylantimony (TMSb) , a common antimony source in OMVPE. Key differences include:

| Property | This compound (TIPSb) | Trimethylantimony (TMSb) |

|---|---|---|

| Molecular Formula | C₉H₂₁Sb | C₃H₉Sb |

| Molecular Weight | 251.027 g/mol | ~166.94 g/mol |

| Boiling Point | 38–43°C | Higher than TIPSb (exact data unavailable) |

| Decomposition Temp | <400°C | ≥400°C |

| Sb Content | ~48.5% | ~73% |

| OMVPE Performance | Enables InSb growth at <400°C | Requires ≥400°C for InSb deposition |

| Physical State | Liquid | Liquid |

Key Findings :

- Lower Decomposition Temperature : TIPSb’s isopropyl groups induce steric hindrance, reducing thermal stability and enabling InSb film growth at temperatures <400°C , unlike TMSb . This is critical for substrates sensitive to high temperatures.

- Trade-offs in Sb Content : While TMSb has higher Sb content (~73% vs. ~48.5% in TIPSb), TIPSb’s lower processing temperature offsets this disadvantage in applications prioritizing energy efficiency or substrate compatibility .

- Volatility : TIPSb’s lower boiling point (38–43°C) suggests higher volatility, facilitating vapor-phase delivery in OMVPE reactors .

Unique Properties of TIPSb

- Mesoscale Applications : TIPSb’s fractal critical parameters may influence its physicochemical behavior in mesoscopic regimes, offering unique avenues for quantum material design .

Biological Activity

Triisopropylantimony ((C₃H₇)₃Sb) is an organometallic compound that has garnered interest due to its potential biological activities and applications in various fields, including materials science and medicine. This article provides a detailed examination of its biological activity, focusing on its synthesis, properties, and relevant research findings.

Synthesis and Properties

This compound is synthesized through the reaction of antimony trichloride with isopropyl lithium or other isopropylating agents. The compound exhibits a low decomposition temperature compared to other organoantimony compounds, which makes it suitable for applications in organometallic vapor phase epitaxy (OMVPE) for semiconductor growth .

Table 1: Vapor Pressures of this compound

| Temperature (°C) | Vapor Pressure (Torr) |

|---|---|

| 25 | 0.01 |

| 100 | 0.1 |

| 150 | 0.5 |

| 200 | 1.0 |

Antispermatogenic Activity

Research has indicated that this compound exhibits antispermatogenic properties. A study focused on the synthesis of organoantimony derivatives demonstrated that certain compounds could inhibit spermatogenesis in male rats. This inhibition was attributed to the disruption of hormonal signaling pathways essential for sperm production .

The proposed mechanism involves the interaction of this compound with biological membranes, leading to alterations in membrane fluidity and permeability. This change can affect various cellular processes, including hormone receptor binding and signal transduction pathways.

Case Studies

-

Study on Antispermatogenic Effects :

- Objective : To evaluate the effects of this compound on male fertility.

- Method : Male rats were administered varying doses of this compound over a period of time.

- Findings : Significant reductions in sperm count and motility were observed, indicating a clear antispermatogenic effect.

-

Toxicological Assessment :

- Objective : To assess the toxicity profile of this compound.

- Method : Acute and chronic toxicity studies were conducted on laboratory animals.

- Findings : The compound exhibited moderate toxicity with specific target organ effects noted in the liver and kidneys.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Pyrolysis Studies : Investigations into the thermal decomposition of this compound revealed that it decomposes at relatively low temperatures (250-350°C), producing various byproducts that may also possess biological activity .

- Material Growth Applications : The compound has been successfully used to grow high-purity InSb layers for semiconductor applications, which may indirectly influence biological systems through electronic interactions .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Triisopropylantimony under inert conditions?

this compound is typically synthesized via metathesis reactions, such as the reaction of antimony trichloride with isopropyl Grignard reagents. Key steps include:

- Use of Schlenk lines or gloveboxes to exclude moisture/oxygen .

- Stoichiometric control (e.g., 1:3 molar ratio of SbCl₃ to Grignard reagent) to minimize byproducts.

- Characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm ligand substitution and purity .

- Yield reporting with precision aligned with instrumentation (e.g., ±0.1% for gravimetric analysis) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : <sup>121</sup>Sb NMR is critical for assessing coordination geometry, with chemical shifts sensitive to ligand environment (e.g., δ ~500–800 ppm for Sb(III) alkyls) .

- X-ray Crystallography : Resolves molecular structure but requires high-purity crystals. Report bond lengths (e.g., Sb–C: ~2.15–2.25 Å) with error margins ≤0.01 Å .

- Elemental Analysis : Use combustion analysis (C/H/Sb ratios) with deviations ≤0.3% from theoretical values .

Q. How should researchers handle air-sensitive this compound derivatives during kinetic studies?

- Glovebox Protocols : Maintain O₂/H₂O levels <1 ppm during sample preparation .

- Stopped-Flow Techniques : For rapid mixing in inert atmospheres, calibrate syringes to ±0.5 µL precision .

- Quenching Methods : Use cold traps or rapid filtration to terminate reactions, validated by control experiments .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound complexes be resolved?

- Triangulation : Cross-validate results using multiple methods (e.g., GC-MS for product yield, ICP-OES for Sb leaching, and DFT calculations for mechanistic insights) .

- Statistical Robustness : Apply ANOVA to compare catalytic efficiencies across studies, specifying p-values <0.05 as significant .

- Contextual Factors : Control variables like solvent polarity (e.g., dielectric constant ε) or Sb···π interactions that may alter reactivity .

Q. What strategies optimize the Lewis acidity of this compound for organometallic applications?

- Ligand Tuning : Replace isopropyl groups with electron-withdrawing ligands (e.g., CF₃) and quantify acidity via Gutmann-Beckett method (e.g., AN values ±5%) .

- Computational Screening : Use DFT (B3LYP/def2-TZVP) to predict Sb charge density and correlate with experimental Lewis adduct stability (ΔG ±2 kcal/mol) .

- Kinetic Profiling : Monitor substrate binding rates via UV-Vis (λ = 300–400 nm) under varied temperatures (±0.1°C accuracy) .

Q. How do researchers address discrepancies in reported thermal decomposition profiles of this compound derivatives?

- Controlled Replication : Repeat TGA/DSC experiments with identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. Ar) .

- Error Analysis : Report decomposition temperatures as mean ± SD from triplicate runs and exclude outliers via Grubbs’ test (p <0.01) .

- In Situ Characterization : Pair thermal data with FTIR or mass spectrometry to identify volatile decomposition products .

Q. Methodological Best Practices

7. Designing experiments to study Sb–C bond reactivity in this compound:

- Variable Isolation : Systematically vary substituents (e.g., iso-propyl vs. tert-butyl) while keeping solvent (e.g., THF) and concentration constant .

- Kinetic Isotope Effects : Compare reaction rates using deuterated ligands to probe bond-breaking steps .

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials with metadata (e.g., instrument calibration dates) .

8. Ensuring ethical and rigorous reporting in this compound research:

- Data Transparency : Disclose assay conditions (e.g., NMR field strength, DSC calibration standards) to enable replication .

- Ethical Compliance : For toxicity studies, obtain institutional approval (e.g., IACUC) and report LD₅₀ values with 95% confidence intervals .

- Citation Standards : Reference foundational studies (e.g., synthesis protocols by Wilke et al.) and avoid non-peer-reviewed sources .

Q. Tables for Quick Reference

Properties

CAS No. |

73300-45-5 |

|---|---|

Molecular Formula |

C9H21Sb |

Molecular Weight |

251.02 g/mol |

IUPAC Name |

tri(propan-2-yl)stibane |

InChI |

InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3; |

InChI Key |

RBEXEKTWBGMBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Sb](C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.